molecular formula C8H14N2S B1488205 4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 2505-99-9

4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No. B1488205
CAS RN: 2505-99-9
M. Wt: 170.28 g/mol
InChI Key: UVGCAPZBFZFQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine, also known as DMTPT, is an organic compound that is commonly used in scientific research. It is a thiazole derivative that has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. DMTPT has been used in the synthesis of various compounds, and is also known to have potential as a therapeutic agent.

Scientific Research Applications

Multi-stimuli Responsive Materials

A study by Xiao-lin Lu and M. Xia demonstrates the multi-stimuli response of novel compounds related to thiazole derivatives, highlighting their potential application as security inks. These compounds exhibit profound Intermolecular Charge Transfer (ICT) effects, Mechanochromic activity, and solid-state emission, making them suitable for security applications without the need for a covering reagent (Lu & Xia, 2016).

Synthesis and Reactions

The work of S. Pekcan and H. Heimgartner explores the synthesis and reactions involving thiazole derivatives through 1,3-Dipolar Cycloaddition, indicating a method for producing scarcely investigated thiazole derivatives, which could have implications in the development of new organic compounds (Pekcan & Heimgartner, 1988).

Polymer Modification

H. M. Aly and H. L. A. El-Mohdy's research on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including thiazole derivatives, showcases applications in enhancing the thermal stability and biological activity of polymers for potential medical applications (Aly & El-Mohdy, 2015).

Coordination Compounds

Research on coordination compounds derived from reactions involving enantiomerically pure 2-amino-thiazoles by Raúl Ramírez-Trejo et al. provides insight into the synthesis and structural analysis of compounds with potential applications in the development of new materials or catalytic processes (Ramírez-Trejo et al., 2010).

Antifungal Agents

N. N. Jafar et al. investigated the antifungal effects of certain thiazole derivatives, revealing their potential as antifungal agents against various fungi types, suggesting applications in agricultural or pharmaceutical antifungal products (Jafar et al., 2017).

properties

IUPAC Name

4,5-dimethyl-N-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5(2)9-8-10-6(3)7(4)11-8/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGCAPZBFZFQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.